molecular formula C11H14O4S B040356 Tetrahydrofuran-3-yl 4-methylbenzenesulfonate CAS No. 112052-11-6

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

Cat. No.: B040356
CAS No.: 112052-11-6
M. Wt: 242.29 g/mol
InChI Key: WWCNXHYRAKUQDB-JTQLQIEISA-N
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Description

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS: 219823-47-9 or 13694-84-3) is a chiral sulfonate ester with the molecular formula C₁₁H₁₄O₄S and a molecular weight of 242.29 g/mol. It is characterized by a tetrahydrofuran ring substituted at the 3-position with a 4-methylbenzenesulfonate group. The compound exists in the (R)-enantiomeric form and is widely used as a chiral intermediate in pharmaceuticals, notably in the synthesis of Empagliflozin, a sodium-glucose cotransporter-2 (SGLT2) inhibitor for diabetes treatment .

Properties

IUPAC Name

oxolan-3-yl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-9-2-4-11(5-3-9)16(12,13)15-10-6-7-14-8-10/h2-5,10H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCNXHYRAKUQDB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OC2CCOC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50550848
Record name Oxolan-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112052-11-6
Record name Oxolan-3-yl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50550848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Temperature and Time

  • Esterification : Conducted at 0–25°C to prevent decomposition of the sulfonyl chloride. Lower temperatures (0–10°C) are used initially, followed by gradual warming to 20–25°C for completion.

  • Reaction Monitoring : Thin-layer chromatography (TLC) or gas chromatography (GC) ensures reaction completion within 2–7 hours.

Solvent Systems

  • Preferred Solvents : Toluene, methyl tert-butyl ether (MTBE), and dichloromethane. MTBE is favored for its low polarity, facilitating easy separation during work-up.

  • Co-Solvents : Methanol and isopropyl alcohol are used in distillation and crystallization steps to remove impurities.

Stoichiometry and Reagents

ReagentRoleMolar Ratio (Relative to Substrate)
p-Toluenesulfonyl chlorideEsterifying agent1.1–1.3 equivalents
TriethylamineBase (HCl scavenger)1.5–2.0 equivalents
MTBEReaction solvent5–10 volumes

Work-up and Purification Strategies

Post-esterification, the crude product is isolated via sequential liquid-liquid extraction and distillation:

  • Quenching : The reaction mixture is quenched with dilute hydrochloric acid to neutralize excess base.

  • Extraction : Toluene or MTBE extracts the sulfonate ester from aqueous layers, followed by back-extraction to recover residual product.

  • Distillation : Low-temperature distillation (<40°C) under reduced pressure removes volatile solvents, yielding a concentrated residue.

  • Crystallization : The residue is triturated with isopropyl alcohol at -15°C to -5°C to precipitate pure Tetrahydrofuran-3-yl 4-methylbenzenesulfonate.

Industrial-Scale Adaptations

Example 5 from the patent details a 50-gram scale synthesis:

  • Esterification : Combine formula IV (50 g), p-toluenesulfonyl chloride (1.2 eq), and triethylamine (1.8 eq) in MTBE at 0–10°C.

  • Work-up : Quench with HCl, extract with toluene, and distill under vacuum.

  • Crystallization : Add isopropyl alcohol, cool to -15°C, and filter to obtain 42 g (84% yield) of product.

Challenges and Mitigation

  • By-Product Formation : Over-esterification or sulfonate hydrolysis is minimized by strict temperature control and stoichiometric precision.

  • Solvent Residuals : Co-distillation with methanol ensures removal of toluene traces.

Applications in Pharmaceutical Synthesis

The sulfonate ester serves as a protected intermediate for (S)-(tetrahydrofuran-3-yl)hydrazine, a precursor to PDE9 inhibitors . Its robust leaving group properties facilitate nucleophilic substitutions in API synthesis.

Chemical Reactions Analysis

Types of Reactions

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.

    Reduction Reactions: The compound can be reduced to form tetrahydrofuran derivatives.

    Oxidation Reactions: It can be oxidized to form more complex sulfonate compounds

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azides, nitriles, or thiols, while reduction can produce tetrahydrofuran derivatives .

Scientific Research Applications

Organic Synthesis

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate serves as an important intermediate in organic synthesis. It is particularly useful for:

  • Formation of Sulfonate Esters : The sulfonate group enhances the reactivity of alcohols, making it easier to form esters.
  • Synthesis of Complex Molecules : It can be used in multi-step synthesis processes where selective reactivity is required.

Case Study : In a study involving the synthesis of biologically active compounds, this compound was utilized as a key building block for the preparation of sulfonamide derivatives, which exhibited significant antimicrobial activity .

Pharmaceutical Applications

This compound has shown promise in pharmaceutical applications due to its ability to modify biological activity:

  • Drug Development : It is explored as a potential precursor for drugs targeting various diseases.
  • Prodrug Formation : this compound can act as a prodrug, enhancing the solubility and bioavailability of poorly soluble drugs.

Case Study : Research published in medicinal chemistry highlighted the use of this compound in synthesizing novel anti-inflammatory agents. The study demonstrated that derivatives synthesized from this compound exhibited improved pharmacokinetic profiles compared to existing drugs .

Materials Science

In materials science, this compound is employed for:

  • Polymer Chemistry : It acts as a monomer or additive in the production of polymers with specific properties.
  • Coatings and Adhesives : Its chemical properties make it suitable for formulating advanced coatings and adhesives.

Data Table: Comparison of Applications

Application AreaSpecific UseBenefits
Organic SynthesisIntermediate for sulfonate estersEnhances reactivity
PharmaceuticalsDrug development and prodrugsImproves solubility and bioavailability
Materials ScienceMonomer in polymer productionTailors material properties

Analytical Chemistry

This compound is also utilized in analytical chemistry:

  • Chromatography : It serves as a standard or reference compound in HPLC analysis due to its well-defined properties.

Case Study : A study on the stability of various sulfonates in different solvents used this compound as a benchmark compound for comparing retention times in chromatographic techniques .

Mechanism of Action

The mechanism of action of tetrahydrofuran-3-yl 4-methylbenzenesulfonate involves its ability to act as a leaving group in nucleophilic substitution reactions. The sulfonate group is displaced by nucleophiles, leading to the formation of new chemical bonds. This property makes it a valuable intermediate in organic synthesis .

Comparison with Similar Compounds

Key Properties :

  • Purity : >95% (HPLC) or 97% (commercial grades)
  • Storage : -20°C or 2–8°C in sealed, dry conditions
  • Solubility : 0.7 g/L in water at 25°C
  • Density : 1.30 g/cm³ at 20°C
  • Hazards : Irritant (H302, H315, H319, H335)

Comparison with Structurally Similar Compounds

2-Aminoanilinium 4-Methylbenzenesulfonate

  • Structure : Ionic salt (C₆H₉N₂⁺·C₇H₇O₃S⁻) with a molecular weight of 280.34 g/mol .
  • Crystallography: Monoclinic crystal system (space group P2₁/n) with distinct unit cell parameters (a = 14.6392 Å, b = 5.7111 Å, c = 17.5295 Å) .
  • Key Differences :
    • Ionic vs. covalent bonding: Unlike the ester-based tetrahydrofuran derivative, this compound is a salt, enhancing its water solubility and thermal stability.
    • Applications: Primarily used in crystallographic studies rather than pharmaceutical synthesis .

Benzyl (S)-1,2,3,4-Tetrahydroisoquinolinecarboxylate p-Toluenesulfonate

  • Structure: A sulfonate salt with a benzyl-tetrahydroisoquinoline core (CAS: 159811-30-0) .
  • Molecular Weight: Higher at 449.47 g/mol due to the benzyl and isoquinoline substituents .
  • Key Differences :
    • Functional Groups: Contains a carboxylate group and a benzyl moiety, enabling diverse reactivity in peptide coupling reactions.
    • Applications: Used in alkaloid synthesis and as a precursor for opioid receptor ligands .

((3R,5R)-5-((1H-1,2,4-Triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methyl 4-Methylbenzenesulfonate

  • Structure : A complex sulfonate ester with triazole and difluorophenyl groups (CAS: 384338-21-0) .
  • Molecular Weight : 449.47 g/mol .
  • Key Differences :
    • Substituents: The triazole and fluorine atoms enhance its lipophilicity and metabolic stability.
    • Applications: Critical intermediate in Posaconazole synthesis, an antifungal agent .
    • Synthesis: Requires stereoselective installation of the triazole group, making it synthetically more challenging than the target compound .

Tetrahydrofuran-3-yl 4-Methylbenzoate (Compound 17d)

  • Key Differences :
    • Ester Group: The benzoate group is less electron-withdrawing than the sulfonate, reducing its reactivity in nucleophilic substitutions.
    • Applications: Used in modifying 3-deazapurines for antiviral research .

Physicochemical and Functional Comparison

Solubility and Stability

Compound Solubility (25°C) Stability Considerations
Tetrahydrofuran-3-yl 4-methylbenzenesulfonate 0.7 g/L (water) Sensitive to moisture; requires cold storage
2-Aminoanilinium 4-methylbenzenesulfonate High (ionic salt) Stable at room temperature
Posaconazole intermediate (CAS 384338-21-0) Low (organic solvents) Stable under inert conditions

Market and Pricing

Compound Price (1g) Suppliers
This compound €840 (CymitQuimica) BOC Sciences, Keminntek, Thermo Scientific
Posaconazole intermediate (CAS 384338-21-0) ¥320–1,710 (TargetMol) Specialized pharmaceutical suppliers

Biological Activity

Tetrahydrofuran-3-yl 4-methylbenzenesulfonate (CAS No. 219823-47-9) is a chemical compound that has garnered attention in the field of medicinal chemistry due to its potential biological activity. This compound features a tetrahydrofuran ring, which is known for its role in various biological interactions, particularly as a solvent and reactant in organic synthesis. The sulfonate group enhances its reactivity and solubility, making it a candidate for various pharmacological applications.

  • Molecular Formula : C11_{11}H14_{14}O4_{4}S
  • Molecular Weight : 242.29 g/mol
  • Structure : The compound consists of a tetrahydrofuran moiety linked to a 4-methylbenzenesulfonate group, contributing to its unique chemical behavior.

This compound has been studied for its interaction with various biological targets, particularly in the context of serotonin receptor modulation. Research indicates that compounds with similar structures can act as partial agonists for the 5-HT4_4 receptor, which is implicated in gastrointestinal motility and cognitive functions. Activation of this receptor has been associated with increased levels of soluble amyloid precursor protein alpha (sAPPα), suggesting potential neuroprotective effects .

Pharmacological Studies

Several studies have explored the pharmacological implications of sulfonate esters, including those derived from tetrahydrofuran derivatives. For instance, sulfonate esters have shown promise in modulating neurotransmitter systems, which could be beneficial in treating disorders such as depression and anxiety. In vitro studies demonstrated that these compounds could influence neuronal signaling pathways, although specific data on this compound remains limited .

Study on Neuroprotective Effects

A study published in Behavioral Brain Research highlighted the neuroprotective potential of compounds that activate 5-HT4_4 receptors. The research indicated that these compounds could enhance cognitive function and reduce neurodegenerative markers in animal models. While this compound was not the primary focus, its structural analogs exhibited similar properties, suggesting a pathway for further investigation into this compound's efficacy .

Genotoxicity Assessment

Another critical aspect of sulfonate esters is their genotoxic potential. A recent analysis identified genotoxic impurities associated with sulfonate esters used in pharmaceutical formulations. This raises concerns regarding the safety profile of this compound, necessitating thorough toxicological evaluations before clinical application .

Data Summary

Property Value
Molecular FormulaC11_{11}H14_{14}O4_{4}S
Molecular Weight242.29 g/mol
CAS Number219823-47-9
Potential Biological ActivityModulation of 5-HT4_4 receptors
Safety ConcernsPotential genotoxicity

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing Tetrahydrofuran-3-yl 4-methylbenzenesulfonate?

  • Methodology : The compound is synthesized via sulfonation of tetrahydrofuran-3-ol using 4-methylbenzenesulfonyl chloride (tosyl chloride) under basic conditions (e.g., pyridine or triethylamine). Enantiomeric purity can be achieved using chiral starting materials or resolution techniques. For example, (R)-enantiomer synthesis involves stereoselective protection of the hydroxyl group, as demonstrated in intermediates for pharmaceuticals like Empagliflozin .

Q. What spectroscopic and crystallographic techniques are employed for structural characterization?

  • Techniques :

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions and purity.
  • IR : Identifies sulfonate (S=O, ~1360–1180 cm1^{-1}) and ether (C-O, ~1100 cm1^{-1}) groups .
  • X-ray crystallography : Resolves absolute configuration and hydrogen-bonding networks. Programs like SHELXL refine structures, while ORTEP-3 visualizes thermal ellipsoids .
  • HRMS : Validates molecular weight (e.g., [M+Na]+^+ peaks) .

Q. How is the compound stored to ensure long-term stability?

  • Storage : Store at 2–8°C in a dry, sealed container. Stability exceeds 5 years at -20°C, as observed in reference standards .

Advanced Research Questions

Q. How can enantioselective synthesis of (R)- and (S)-enantiomers be optimized?

  • Methodology :

  • Chiral resolution : Use enzymatic or chromatographic separation (e.g., chiral HPLC).
  • Stereoselective synthesis : Employ chiral auxiliaries or asymmetric catalysis. For example, (R)-enantiomers are critical in Empagliflozin intermediates, requiring precise control of the tetrahydrofuran ring configuration .
    • Challenges : Differing CAS numbers (e.g., 219823-47-9 vs. 13694-84-3) may reflect stereoisomerism, necessitating rigorous stereochemical validation .

Q. What computational approaches are used to predict biological interactions of derivatives?

  • Methods :

  • Molecular docking : Predict binding affinity to targets (e.g., LpxC enzyme in antibacterial studies). Docking software evaluates stereochemical effects on binding pockets .
  • Molecular dynamics (MD) : Simulate stability of hydrogen-bonded networks in crystal structures or ligand-receptor complexes .

Q. How are hydrogen-bonding networks analyzed in its crystal lattice?

  • Procedure :

  • Use SHELX for refinement and ORTEP-3 for visualization.
  • Identify N–H⋯O and O–H⋯O interactions (e.g., [010] chains in salts) via symmetry codes and hydrogen site analysis .
    • Example : In 2-aminoanilinium 4-methylbenzenesulfonate, N–H⋯O bonds form extended chains, critical for lattice stability .

Q. How do experimental and computed physicochemical properties (e.g., solubility) compare?

  • Analysis :

  • Solubility : Experimental data (0.7 g/L at 25°C) vs. ACD/Labs-calculated values.
  • Density : Experimental (1.30 g/cm3^3) aligns with computational predictions within error margins .
    • Note : Discrepancies highlight the need for empirical validation in solvent systems.

Data Contradictions and Resolution

  • CAS Number Variations : Discrepancies (e.g., 219823-47-9 vs. 13694-84-3) may arise from stereoisomerism or database errors. Cross-validate using spectroscopic and crystallographic data .
  • Hydrogen Site Ambiguity : Mixed hydrogen site locations in crystallography require disorder modeling and dynamic refinement in SHELXL .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Tetrahydrofuran-3-yl 4-methylbenzenesulfonate
Reactant of Route 2
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Tetrahydrofuran-3-yl 4-methylbenzenesulfonate

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